molecular formula C25H26N2O B6075019 1-(9H-fluoren-2-ylmethyl)-4-(3-methoxyphenyl)piperazine

1-(9H-fluoren-2-ylmethyl)-4-(3-methoxyphenyl)piperazine

Cat. No. B6075019
M. Wt: 370.5 g/mol
InChI Key: BYPYMPLRVUSQHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(9H-fluoren-2-ylmethyl)-4-(3-methoxyphenyl)piperazine, also known as FMP, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. FMP is a piperazine derivative that has been synthesized through a multi-step process, and its unique chemical structure makes it a promising candidate for use in pharmacological research.

Mechanism of Action

1-(9H-fluoren-2-ylmethyl)-4-(3-methoxyphenyl)piperazine is believed to exert its pharmacological effects through its interaction with serotonin receptors in the brain. Specifically, 1-(9H-fluoren-2-ylmethyl)-4-(3-methoxyphenyl)piperazine has been shown to act as a partial agonist at the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. By modulating the activity of this receptor, 1-(9H-fluoren-2-ylmethyl)-4-(3-methoxyphenyl)piperazine may be able to exert its therapeutic effects in the treatment of various neurological disorders.
Biochemical and Physiological Effects:
1-(9H-fluoren-2-ylmethyl)-4-(3-methoxyphenyl)piperazine has been shown to have a variety of biochemical and physiological effects in the body. In animal studies, 1-(9H-fluoren-2-ylmethyl)-4-(3-methoxyphenyl)piperazine has been shown to increase the levels of serotonin and dopamine in the brain, which could contribute to its antidepressant and anxiolytic effects. 1-(9H-fluoren-2-ylmethyl)-4-(3-methoxyphenyl)piperazine has also been shown to have antioxidant properties, which could make it useful in the treatment of various oxidative stress-related disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(9H-fluoren-2-ylmethyl)-4-(3-methoxyphenyl)piperazine for use in lab experiments is its unique chemical structure, which makes it a promising candidate for the development of new drugs. However, 1-(9H-fluoren-2-ylmethyl)-4-(3-methoxyphenyl)piperazine also has some limitations, including its potential for toxicity and the need for further research to fully understand its mechanisms of action.

Future Directions

There are several future directions for research on 1-(9H-fluoren-2-ylmethyl)-4-(3-methoxyphenyl)piperazine, including the development of new drugs based on its chemical structure, further studies on its mechanisms of action, and investigations into its potential therapeutic applications in various neurological disorders. Additionally, more research is needed to fully understand the potential toxicity of 1-(9H-fluoren-2-ylmethyl)-4-(3-methoxyphenyl)piperazine and to identify any potential side effects or adverse reactions. Overall, 1-(9H-fluoren-2-ylmethyl)-4-(3-methoxyphenyl)piperazine is a promising compound that has the potential to contribute to advances in pharmacology, neuroscience, and medicinal chemistry.

Synthesis Methods

The synthesis of 1-(9H-fluoren-2-ylmethyl)-4-(3-methoxyphenyl)piperazine involves several steps, including the reaction of fluorene with benzyl chloride to form 9-benzylfluorene, which is then reacted with 3-methoxyphenylmagnesium bromide to form the intermediate product. The final step involves the reaction of the intermediate product with piperazine to form 1-(9H-fluoren-2-ylmethyl)-4-(3-methoxyphenyl)piperazine.

Scientific Research Applications

1-(9H-fluoren-2-ylmethyl)-4-(3-methoxyphenyl)piperazine has been extensively studied for its potential applications in various fields, including pharmacology, neuroscience, and medicinal chemistry. In pharmacology, 1-(9H-fluoren-2-ylmethyl)-4-(3-methoxyphenyl)piperazine has been shown to have potential as a serotonin receptor agonist, which could make it useful in the treatment of various neurological disorders. In neuroscience, 1-(9H-fluoren-2-ylmethyl)-4-(3-methoxyphenyl)piperazine has been studied for its effects on the central nervous system, and it has been shown to have potential as a therapeutic agent for the treatment of depression and anxiety disorders. In medicinal chemistry, 1-(9H-fluoren-2-ylmethyl)-4-(3-methoxyphenyl)piperazine has been studied for its potential as a lead compound for the development of new drugs.

properties

IUPAC Name

1-(9H-fluoren-2-ylmethyl)-4-(3-methoxyphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O/c1-28-23-7-4-6-22(17-23)27-13-11-26(12-14-27)18-19-9-10-25-21(15-19)16-20-5-2-3-8-24(20)25/h2-10,15,17H,11-14,16,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYPYMPLRVUSQHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)CC3=CC4=C(C=C3)C5=CC=CC=C5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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